3,7-Dioxabicyclo[3.2.1]octane-4,6-dione
Description
Structure
3D Structure
Properties
CAS No. |
7473-08-7 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
3,6-dioxabicyclo[3.2.1]octane-2,7-dione |
InChI |
InChI=1S/C6H6O4/c7-5-4-1-3(2-9-5)10-6(4)8/h3-4H,1-2H2 |
InChI Key |
TVHRHXZIVFNRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(=O)C1C(=O)O2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (e.g., 2D NMR, ¹³C-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,7-Dioxabicyclo[3.2.1]octane-4,6-dione. ¹³C-NMR, in particular, offers direct insight into the carbon framework of the molecule.
The formation of the anhydride (B1165640) from citric acid induces characteristic shifts in the ¹³C-NMR spectrum. The signals for the carboxylic acid carbonyls in citric acid, typically found around 174-180 ppm, are replaced by resonances corresponding to the anhydride carbonyls. researchgate.net In studies of the thermal degradation products of citric acid, these anhydride carbonyl carbons (labeled C6 and C7 in the bicyclic structure) appear at distinct chemical shifts of approximately 167.9 ppm and 167.0 ppm. researchgate.net The quaternary carbon attached to the hydroxyl group (C1) and the methylene (B1212753) carbons (C2, C8) also experience shifts due to the conformational constraints imposed by the bicyclic system.
For comparison, the ¹³C-NMR spectrum of the parent citric acid in DMSO-d₆ shows peaks at 42.6 ppm (methylene carbons), 72.4 ppm (quaternary carbon), and carbonyl peaks at 171.1 and 174.4 ppm. chemicalbook.com The upfield shift of the carbonyl signals upon anhydride formation is a key diagnostic feature.
While specific 2D-NMR studies on isolated this compound are not extensively documented, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC would correlate the proton signals of the methylene groups with their directly attached carbon atoms, while HMBC would reveal long-range couplings, such as between the methylene protons and the quaternary and carbonyl carbons, unequivocally confirming the bicyclic structure.
| Carbon Atom | Typical Chemical Shift (ppm) in Citric Acid (DMSO-d₆) chemicalbook.com | Reported Chemical Shift (ppm) in Anhydride researchgate.net |
|---|---|---|
| Methylene Carbons (C2, C8) | 42.6 | ~41-45 (inferred) |
| Quaternary Carbon (C1) | 72.4 | ~72.6 (inferred) |
| Anhydride Carbonyls (C4, C6) | 171.1 / 174.4 (as COOH) | 167.0 / 167.9 |
Vibrational Spectroscopy (IR, Raman, VCD) for Conformational Analysis and Absolute Configuration Determination
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within this compound.
The most prominent features in the IR spectrum are the intense absorption bands corresponding to the carbonyl groups of the cyclic anhydride. A close examination of the IR spectrum of anhydrous citric acid reveals characteristic bands for the anhydride functional group in the region of 1745-1784 cm⁻¹. researchgate.netmdpi.com These bands are attributed to the symmetric and asymmetric stretching vibrations of the C=O groups, a hallmark of cyclic anhydrides. researchgate.net In contrast, the broad absorption associated with carboxylic acid O-H stretching in citric acid (around 3000 cm⁻¹) is absent, while the C=O stretch for the free carboxylic acid at ~1711 cm⁻¹ is replaced by the higher frequency anhydride peaks. researchgate.netmdpi.com
Raman spectroscopy complements IR by providing information on the molecule's symmetric vibrations and skeletal modes. The Raman spectrum of solid citric acid shows characteristic peaks for C=O stretching of central and lateral carboxylic groups (1750 cm⁻¹ and 1680 cm⁻¹), C-C symmetric stretching (942 cm⁻¹), and C₃CO deformation (782 cm⁻¹). researchgate.net Upon formation of the anhydride, shifts in these vibrational modes, particularly in the carbonyl region, would be expected, reflecting the change in the electronic and structural environment. Studies monitoring the thermal transition from citric acid monohydrate to the anhydrous form by Raman spectroscopy show distinct spectral changes, allowing for the identification of the different solid-state phases. metrohm.com
Vibrational Circular Dichroism (VCD) would be a powerful, albeit less commonly reported, technique for this molecule. As this compound is chiral, VCD could be used to determine its absolute configuration by comparing the experimental spectrum with quantum chemical predictions. The technique is highly sensitive to the molecule's three-dimensional structure and conformational populations.
| Vibrational Mode | Technique | Reported Frequency (cm⁻¹) researchgate.netmdpi.comresearchgate.net |
|---|---|---|
| Anhydride C=O Asymmetric Stretch | IR | ~1784 |
| Anhydride C=O Symmetric Stretch | IR | ~1745-1755 |
| C-C Symmetric Stretch | Raman | 942 |
| C₃CO Deformation | Raman | 782 |
Mass Spectrometry for Molecular Structure Confirmation and Mechanistic Insights
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to probe its fragmentation pathways. The molecular formula of the compound is C₆H₆O₆, corresponding to a molecular weight of 174.11 g/mol . nih.gov
Electron Ionization Mass Spectrometry (EI-MS) of the parent compound, citric acid (MW 192.12 g/mol ), shows a complex fragmentation pattern due to facile dehydration and decarboxylation events. Key fragments of citric acid include m/z values of 192 (M+), 174 ([M-H₂O]+), 145, 129, 111, 101, 87, and 43. nist.gov The mass spectrum of the anhydride would be expected to show a molecular ion peak (M+) at m/z 174. Its fragmentation would likely proceed through the loss of CO and CO₂, characteristic of cyclic anhydrides, leading to distinct daughter ions that can be used to confirm the structure.
Mass spectrometry has also provided crucial mechanistic insights into the reactivity of citric acid anhydride. In studies of protein modification, it was found that citric acid covalently modifies monoclonal antibodies. acs.org High-resolution mass spectrometry identified mass increases corresponding to the addition of the anhydride. The initial reaction forms an amide, resulting in a mass increase of 174 Da. This intermediate can then cyclize to form a more stable five- or six-membered imide, with a corresponding mass increase of 156 Da (loss of H₂O). acs.org These findings confirm that the anhydride is a key reactive intermediate formed from citric acid under certain pH conditions (pH 3.0-6.0) and is responsible for the covalent modification. acs.org
X-ray Crystallography for Solid-State Structure and Polymorphism Studies
X-ray crystallography provides the definitive method for determining the precise three-dimensional structure of this compound in the solid state. The compound, in its anhydrous form, crystallizes in the monoclinic system. rsc.org
A detailed refinement of the crystal structure of anhydrous citric acid confirmed that it crystallizes in the space group P2₁/a. iucr.org The analysis yielded precise unit cell dimensions and atomic coordinates, confirming the bicyclic anhydride structure formed through intramolecular dehydration. The crystal structure reveals that two molecules of the acid are linked via hydrogen bonds between the remaining carboxylic acid groups. chemicalbook.com
The study of polymorphism, particularly the transition between the anhydrous form and citric acid monohydrate, is critical in pharmaceutical and food science applications. This transition has been characterized by in-situ X-ray diffraction, which can monitor structural changes as a function of temperature and humidity. researchgate.net The monohydrate form crystallizes in the orthorhombic system, and the transition to the monoclinic anhydrous form can be induced by heating. metrohm.comcrystalls.info These crystallographic studies are essential for understanding the stability and physical properties of the different solid forms of the compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 12.817 |
| b (Å) | 5.628 |
| c (Å) | 11.465 |
| β (°) | 111.22 |
| Molecules per unit cell (Z) | 4 |
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a primary method for investigating the properties of bicyclic compounds, offering a favorable balance between computational expense and accuracy. Functionals such as the B3LYP hybrid functional, often paired with basis sets like 6-31G* or 6-311+G(d,p), are frequently employed to predict the equilibrium molecular geometry and electronic structure. researchgate.netsemanticscholar.org
These calculations provide optimized geometric parameters, including bond lengths and angles, by locating the minimum on the potential energy surface. semanticscholar.org The analysis of the electronic structure yields crucial information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org For the 3,7-Dioxabicyclo[3.2.1]octane-4,6-dione system, DFT can precisely model the puckering of the bicyclic rings and the planarity of the dione (B5365651) fragments.
Table 1: Illustrative DFT-Calculated Geometric Parameters for a Bicyclic System Note: This data is representative of typical outputs from DFT calculations on similar bicyclic structures.
| Parameter | Method/Basis Set | Calculated Value |
|---|---|---|
| C1-C2 Bond Length | B3LYP/6-311+G(d,p) | 1.54 Å |
| C4=O8 Bond Length | B3LYP/6-311+G(d,p) | 1.21 Å |
| C1-O7-C6 Bond Angle | B3LYP/6-311+G(d,p) | 112.5° |
Ab Initio and Semi-Empirical Methods in Conformational Landscape Exploration
The conformational flexibility of the this compound skeleton is critical to its reactivity and interactions. Ab initio methods, such as Hartree-Fock (HF), and various semi-empirical methods are utilized to explore the potential energy surface and identify stable conformers. researchgate.netsandiego.eduresearchgate.net For related diazabicyclo[3.3.1]nonane systems, computational studies have successfully characterized various conformations, such as chair-chair (CC) and boat-chair (BC) forms, and determined their relative energies. researchgate.net
Elucidation of Reaction Mechanisms via Transition State Modeling (e.g., B3LYP, MP2 levels of theory)
Understanding how chemical reactions occur requires detailed knowledge of the reaction mechanism, including the structures of any transition states. Computational methods, particularly DFT (e.g., B3LYP, X3LYP) and Møller-Plesset perturbation theory (e.g., MP2), are powerful tools for modeling these pathways. sandiego.eduacs.orgnih.gov By mapping the reaction coordinate, these methods can locate the transition state—the highest energy point along the lowest energy path from reactants to products. nih.gov
The calculated energy of the transition state relative to the reactants provides the activation energy, a key parameter for determining reaction rates. sandiego.edu For reactions involving bicyclic systems, such as Diels-Alder cycloadditions or nucleophilic additions, transition state modeling can explain observed stereoselectivity and regioselectivity. researchgate.net For instance, theoretical calculations can reveal why a reagent preferentially attacks one face of the molecule over another by comparing the activation barriers of the competing pathways. researchgate.net
Table 2: Representative Calculated Activation Enthalpies (ΔH‡) for Pericyclic Reactions Note: This table illustrates the comparative performance of different theoretical methods as seen in benchmark studies.
| Reaction | Method | ΔH‡ (kcal/mol) |
|---|---|---|
| Diels-Alder | B3LYP/6-31G* | 26.5 |
| Diels-Alder | MP2/6-31G* | 28.1 |
| Cope Rearrangement | B3LYP/6-31G* | 34.2 |
Prediction of Spectroscopic Properties (e.g., VCD spectra) from First Principles
Computational chemistry provides the ability to predict spectroscopic properties from fundamental principles, which is invaluable for structure elucidation. core.ac.uk A prominent example is the calculation of Vibrational Circular Dichroism (VCD) spectra. researchgate.net VCD is the differential absorption of left and right circularly polarized infrared light by a chiral molecule, making it highly sensitive to the molecule's absolute configuration. researchgate.netresearchgate.net
Using DFT methods like B3LYP with a 6-31G* basis set, researchers can simulate the IR and VCD spectra for a molecule. researchgate.netresearchgate.net For a chiral molecule like this compound, one can calculate the theoretical VCD spectrum for each possible enantiomer. By comparing the calculated spectra with the experimentally measured spectrum, the absolute configuration of the compound can be assigned with a high degree of confidence. researchgate.net This approach has been successfully applied to determine the stereochemistry of various complex natural products and chiral molecules. researchgate.netacs.org
Stereoelectronic Effects within the this compound System
Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound influence on molecular structure, stability, and reactivity. In the this compound system, the presence of oxygen atoms introduces significant stereoelectronic interactions. These include lone pair-lone pair repulsions and anomeric effects, where a lone pair on an oxygen atom donates electron density into an adjacent anti-bonding (σ*) orbital.
These effects can dictate the preferred conformation of the bicyclic system and influence its chemical behavior. For example, in reactions involving intermediates derived from related 6,8-dioxabicyclo[3.2.1]octane systems, stereoelectronic effects can stabilize a zwitterionic intermediate and direct the stereochemical outcome of a subsequent ring closure. nih.gov Similarly, such effects can control the facial selectivity in Diels-Alder reactions by influencing the energies of the transition states for approach from different faces of the molecule. acs.org
Reactivity and Chemical Transformations of 3,7 Dioxabicyclo 3.2.1 Octane 4,6 Dione
Ring-Opening Reactions of the Bicyclic Lactone/Anhydride (B1165640) System
The bicyclic framework of 3,7-dioxabicyclo[3.2.1]octane-4,6-dione is susceptible to cleavage under various conditions, most notably through reactions with nucleophiles or via polymerization processes. The inherent ring strain and the presence of two electrophilic carbonyl centers make the acetal (B89532) linkage and the anhydride moiety prone to attack.
Nucleophilic Attack and Subsequent Derivatization
The reaction of this compound with nucleophiles can lead to a variety of ring-opened products. The course of the reaction is dependent on the nature of the nucleophile, the solvent, and the reaction conditions. For instance, in related 6,8-dioxabicyclo[3.2.1]octane systems, nucleophilic attack by thiolates has been shown to proceed via β-addition to an enone system. thieme-connect.com While the subject molecule lacks this specific functionality, the principle of nucleophilic addition to the carbonyl carbons is analogous.
Attack at either the C4 or C6 carbonyl group would lead to the cleavage of an acyl-oxygen bond. For example, reaction with an alcohol (alkolysis) would be expected to yield a monoester of a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) carboxylic acid. Similarly, aminolysis would produce the corresponding amide. The regioselectivity of the initial attack may be influenced by the steric environment of the two carbonyl groups.
In analogous bicyclic systems, the stereochemistry of the ring system plays a crucial role in determining the outcome of nucleophilic substitution. The accessibility of the σ* orbital of the leaving group is a key factor; if it is sterically hindered by the bicyclic framework, rearrangements can occur instead of direct substitution. thieme-connect.com For example, skeletal rearrangements have been observed in 6,8-dioxabicyclo[3.2.1]octan-4-ols under certain conditions, leading to the formation of different bicyclic systems like 3,8-dioxabicyclo[3.2.1]octanes or 2,4-dioxabicyclo[2.2.2]octanes. beilstein-journals.orgune.edu.au
Polymerization via Ring-Opening Processes
Ring-opening polymerization (ROP) is a significant mode of reactivity for cyclic esters (lactones) and cyclic ethers. Given its structure, this compound can be considered a potential monomer for ROP. Cationic ROP, in particular, is a common method for polymerizing oxygen-containing heterocycles. For instance, the tropylium (B1234903) cation has been utilized as a Lewis acidic organocatalyst to promote the ring-opening of epoxides in polymerization reactions. thieme-connect.com This type of catalysis could potentially be applied to the dioxabicyclo[3.2.1]octane system, where a Lewis acid could activate a carbonyl group or the bridgehead oxygen, initiating polymerization. The polymerization would likely proceed via cleavage of one of the ester linkages, leading to a polyester (B1180765) with a repeating unit derived from the ring-opened monomer.
Reactions at the Carbonyl Centers (4- and 6-dione)
The two carbonyl groups of this compound are key sites for chemical modification. These dione (B5365651) functionalities can undergo a range of classical carbonyl reactions, including condensations, reductions, and oxidations.
Aldol, Knoevenagel, and Related Condensations
The protons on the carbon atoms adjacent to the carbonyl groups (the α-carbons) in this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.
The Knoevenagel condensation is a modification of the Aldol condensation where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by dehydration. wikipedia.org In the case of this compound, it could react with aldehydes or ketones in the presence of a weak base. The reaction would involve the formation of an enolate at one of the α-positions (C5 or C8), which would then attack the external carbonyl compound. Subsequent dehydration would lead to an α,β-unsaturated dione derivative. The general mechanism for a Knoevenagel condensation involves a weakly basic amine as a catalyst. wikipedia.org
| Reaction Type | Reactants | Catalyst | Expected Product |
| Aldol Condensation | This compound, Aldehyde/Ketone | Base | β-hydroxy dione |
| Knoevenagel Condensation | This compound, Aldehyde/Ketone | Weakly basic amine | α,β-unsaturated dione |
Reduction and Oxidation Reactions of the Dione Functionality
The dione functionality of this compound can be readily modified through reduction and oxidation reactions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using various reducing agents. The choice of reagent would determine the extent of reduction.
Selective Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) could potentially reduce one or both carbonyl groups to the corresponding secondary alcohols, yielding diols or hydroxy-ketones. The product of levoglucosenone (B1675106) reduction, a related 6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol, is a known transformation. researchgate.net
Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), might lead to the reduction of the carbonyls and potentially the ring-opening of the lactone/anhydride system.
Oxidation: While the carbonyl groups themselves are in a high oxidation state, oxidation reactions can be relevant in the synthesis of the bicyclic system. For instance, the oxidation of a corresponding diol could be a route to the dione. researchgate.net In other contexts, oxidative cleavage of related bicyclic systems is a known reaction pathway. researchgate.net For example, the oxidative ring-opening of 3-methylene-bicyclo[2.2.1]heptan-2-one with hydrogen peroxide is a step in the synthesis of bicyclo[3.2.1]octane-2,4-dione.
| Transformation | Reagent | Functional Group Change |
| Reduction | Sodium Borohydride (NaBH₄) | Dione to Diol/Hydroxy-ketone |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Dione to Diol (potential ring-opening) |
| Oxidation (of precursor) | Oxidizing agent (e.g., PCC, Swern) | Diol to Dione |
Cycloaddition Reactions Involving Unsaturated Derivatives or Fragments
Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic systems. researchgate.net The 3,7-dioxabicyclo[3.2.1]octane core itself can be synthesized via cycloaddition reactions. For example, the reaction of carbonyl ylides, acting as 1,3-dipoles, with various dipolarophiles can lead to the formation of the 2,8-dioxabicyclo[3.2.1]octane core. researchgate.net
The Elusive Chemistry of this compound: A Scientific Inquiry
Extensive research into the chemical literature reveals a notable scarcity of information regarding the specific compound This compound . Despite targeted searches for its reactivity, derivatization strategies, and potential rearrangement processes, no significant body of work appears to be publicly available for this particular bicyclic anhydride. This suggests that the compound may be a synthetic target of limited exploration, potentially due to challenges in its synthesis or inherent instability.
While direct data on this compound is not available, the broader family of dioxabicyclo[3.2.1]octanes has been the subject of various chemical investigations. However, it is crucial to note that these studies focus on different isomers, such as the more commonly encountered 6,8-dioxabicyclo[3.2.1]octane and 2,7-dioxabicyclo[3.2.1]octane systems. The reactivity and transformation pathways of these related compounds are governed by the specific arrangement of the oxygen atoms within the bicyclic framework and cannot be directly extrapolated to the 3,7-isomer.
For instance, studies on 6,8-dioxabicyclo[3.2.1]octan-4-ols have detailed various skeletal rearrangements. These transformations are highly dependent on the stereochemistry of the starting material and the reagents employed, leading to different bicyclic and monocyclic products. Similarly, research on derivatives of 2,7-dioxabicyclo[3.2.1]octane has explored their synthesis and subsequent chemical modifications.
The absence of literature on this compound prevents a detailed discussion of its derivatization strategies and rearrangement processes as outlined in the requested article structure. The foundational information required to describe functional group interconversions on its bicyclic scaffold or to elaborate on rearrangement processes within its specific skeleton is not present in the current body of scientific knowledge.
Future synthetic efforts may lead to the successful isolation and characterization of this compound, which would undoubtedly open avenues for exploring its unique chemical reactivity and potential applications. Until such research is published, the chemical behavior of this specific bicyclic anhydride remains a subject for speculation and future discovery.
Applications of 3,7 Dioxabicyclo 3.2.1 Octane 4,6 Dione As a Synthetic Intermediate and Molecular Scaffold
Role as a Chiral Synthon in Asymmetric Synthesis
There is no specific information in the reviewed literature on the use of 3,7-Dioxabicyclo[3.2.1]octane-4,6-dione as a chiral synthon in asymmetric synthesis. However, the more widely studied 2,8-dioxabicyclo[3.2.1]octane core, found in natural products like the zaragozic acids, serves as a testament to the potential of this bicyclic system in stereocontrolled synthesis. The inherent rigidity and defined stereochemical centers of such bicyclic structures make them valuable as chiral building blocks for the construction of complex enantiomerically pure molecules.
Utilization in the Construction of Natural Product Cores and Analogs (e.g., zaragozic acids, pheromones)
The core structure of the zaragozic acids, potent inhibitors of squalene (B77637) synthase, is a highly substituted 2,8-dioxabicyclo[3.2.1]octane system. Similarly, various insect pheromones, such as frontalin (B1251666) and brevicomin, are based on the 6,8-dioxabicyclo[3.2.1]octane skeleton. While these examples underscore the significance of the dioxabicyclo[3.2.1]octane framework in natural product synthesis, there is no direct evidence to suggest that this compound is an intermediate in the synthesis of these or other known natural products.
Design of Structurally Constrained Peptidomimetics and Amino Acid Surrogates
The scientific literature describes the use of 3-aza-6,8-dioxabicyclo[3.2.1]octane-based scaffolds in the design of peptidomimetics. These nitrogen-containing analogues serve as rigid templates to mimic the secondary structures of peptides, such as β-turns, and have been incorporated into molecules targeting proteases and integrins. The replacement of a methylene (B1212753) group with an amine in the bicyclic core allows for the introduction of peptide-like functionalities. However, there are no available research findings on the application of the all-oxygen containing this compound in this area.
Development of Novel Monomers for Polymer Science
The ring-opening polymerization of bicyclic monomers is a powerful strategy for creating polymers with unique architectures and properties. Research has been conducted on the polymerization of various bicyclic ethers and lactones. For instance, the polymerization of a related isomer, Oxo-3,8-dioxabicyclo[3.2.1]octane, has been explored for the synthesis of novel polyesters. These studies highlight the potential of dioxabicyclo[3.2.1]octane systems as monomers. Nevertheless, there is a lack of specific data on the polymerization of this compound to produce new polymeric materials.
Precursor to Ligands for Catalysis
The development of chiral ligands is crucial for asymmetric catalysis. The rigid bicyclic framework of many natural products and their synthetic analogues makes them attractive scaffolds for the design of new ligands. While there is research on the use of 3-aza-6,8-dioxabicyclo[3.2.1]octanes as ligands for metal transporters, there is no information available on the use of this compound as a precursor for the synthesis of ligands for catalytic applications.
Future Research Directions and Theoretical Perspectives
Exploration of Green Chemistry Methodologies for Synthesis
Future synthetic research should prioritize the development of environmentally benign methods for producing 3,7-Dioxabicyclo[3.2.1]octane-4,6-dione and its derivatives. Drawing inspiration from advancements in the synthesis of analogous heterocyclic systems, green chemistry approaches could significantly reduce the environmental impact of its production.
Key areas for exploration include:
Organocatalysis: The use of small organic molecules, such as amino acids like glycine, as catalysts has proven effective in the diastereoselective synthesis of related 2,7-dioxabicyclo[3.2.1]octane derivatives. rsc.org Applying similar organocatalytic domino reactions could provide a highly efficient and metal-free pathway to the target compound.
Aqueous Media: Conducting reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. Research has demonstrated successful domino syntheses of complex bicyclic systems in aqueous mediums, achieving excellent yields. rsc.org Investigating water-based routes for the synthesis of this compound is a critical next step.
Biomass-Derived Precursors: Exploring synthetic pathways that utilize starting materials derived from renewable biomass would enhance the sustainability profile of the compound. beilstein-journals.org Methodologies inspired by transformations like the Achmatowicz Rearrangement, which can utilize precursors from renewable sources, offer a promising blueprint. researchgate.net
Advanced Computational Studies on Reaction Dynamics and Selectivity
Computational chemistry offers powerful tools to predict and understand the behavior of complex molecules. For this compound, theoretical studies can provide invaluable insights into its reactivity, guiding experimental work and accelerating discovery.
Future computational investigations should focus on:
Density Functional Theory (DFT) Calculations: DFT studies can elucidate reaction mechanisms, map potential energy surfaces, and predict the regio- and stereoselectivity of reactions involving the bicyclic dione (B5365651). escholarship.org Such calculations have been successfully used to understand the selectivity in Wittig reactions and various cycloadditions, providing a strong precedent. escholarship.orgnih.gov
Transition State Analysis: Identifying and analyzing the geometry and energy of transition states is crucial for understanding reaction outcomes. For instance, in polymerization reactions, computational methods have been used to propose new mechanisms by modeling the transition states of monomer coordination and ring-opening. diva-portal.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interactions with other reagents or solvents, offering a more complete picture of the reaction environment and helping to rationalize selectivity in complex cycloadditions. escholarship.org
Integration into Diversity-Oriented Synthesis (DOS) Libraries
Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govnih.gov The rigid, three-dimensional scaffold of this compound makes it an excellent candidate for inclusion in DOS libraries.
Key strategies include:
Scaffold Decoration: The bicyclic core can serve as a central scaffold, with its functional groups acting as anchor points for the attachment of various chemical appendages. This approach allows for the rapid generation of a large library of related compounds with diverse properties. nih.gov
Complexity-Generating Reactions: The anhydride (B1165640) moiety can participate in a variety of ring-opening and cycloaddition reactions, leading to a wide range of more complex molecular architectures. Related bicyclic scaffolds, such as 3-aza-6,8-dioxabicyclo[3.2.1]octane, have been successfully employed as peptidomimetics in DOS strategies to generate new chemotypes for biological screening. frontiersin.orgresearchgate.net
Skeletal Diversity: By using the bicyclic dione as a starting point for reactions that modify the core ring structure, it is possible to generate libraries with significant skeletal diversity, exploring a broader region of chemical space. nih.gov
Development of Novel Polymeric Materials with Tunable Properties via ROP
Ring-Opening Polymerization (ROP) is a powerful technique for synthesizing biodegradable and functional polyesters from cyclic monomers. uri.edu The strained anhydride rings of this compound suggest it could be a valuable monomer for ROP.
Future research in this area should pursue:
Organocatalytic ROP: The use of organocatalysts for the ROP of lactones is a well-established field that allows for the creation of precisely tailored biodegradable polyesters. uri.edu Applying these methods to the target dione could yield novel poly(ester-anhydride)s.
Tunable Properties: The properties of the resulting polymers could be tuned by copolymerizing the bicyclic dione with other cyclic monomers, such as lactones or cyclic ethers. frontiersin.org This approach could lead to materials with a wide range of thermal and mechanical properties, suitable for various applications. rsc.org
Chemically Recyclable Polymers: Polythioesters synthesized via ROP have demonstrated potential for chemical recycling. researchgate.net Investigating the polymerization of sulfur-containing analogs of this compound could lead to the development of sustainable, closed-loop polymer systems.
| Monomer System | Potential Polymer Type | Key Tunable Properties | Potential Applications |
|---|---|---|---|
| This compound (Homopolymerization) | Polyester-anhydride | Degradation rate, Thermal stability | Biodegradable plastics, Drug delivery vehicles |
| Copolymerization with Lactide | Polyester (B1180765) copolymer | Crystallinity, Mechanical strength | Biomedical implants, Packaging materials |
| Copolymerization with 1,5-Dioxepan-2-one | Elastomeric block copolymer | Elasticity, Glass transition temperature | Soft tissue engineering, Flexible electronics |
Mechanistic Understanding of Stereocontrol in Complex Bicyclic Systems
Achieving high levels of stereocontrol is a fundamental challenge in the synthesis of complex, three-dimensional molecules like this compound. ucl.ac.uk A deep mechanistic understanding of the reactions used to synthesize and modify this scaffold is essential for controlling the spatial arrangement of its atoms.
Future work should focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
